

# Olfactory and gustatory characteristics of ethyl heptanoate.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl Heptanoate

Cat. No.: B153104

[Get Quote](#)

An In-Depth Technical Guide to the Olfactory and Gustatory Characteristics of **Ethyl Heptanoate**

## Abstract

**Ethyl heptanoate**, also known as ethyl enanthate, is a fatty acid ethyl ester recognized for its potent and complex sensory characteristics. It is a key aroma compound found naturally in a variety of fruits and fermented beverages, contributing significantly to their flavor profiles.[1] This technical guide provides a comprehensive overview of the olfactory and gustatory properties of **ethyl heptanoate**, intended for researchers, scientists, and professionals in the drug development, flavor, and fragrance industries. The document details its sensory profile, quantitative thresholds, and the underlying biochemical signaling pathways of perception. Furthermore, it outlines standard experimental methodologies for sensory evaluation and presents all quantitative data in structured tables for clarity and comparative analysis.

## Physicochemical Properties

**Ethyl heptanoate** ( $C_9H_{18}O_2$ ) is the ester formed from the condensation of heptanoic acid and ethanol.[2] It exists as a clear, colorless liquid with physical and chemical properties that contribute to its volatility and sensory perception.[3]

| Property          | Value   | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C <sub>9</sub> H <sub>18</sub> O <sub>2</sub> | [2][4]       |
| Molar Mass        | 158.241 g·mol <sup>-1</sup>                   |              |
| Appearance        | Clear colorless liquid                        |              |
| CAS Number        | 106-30-9                                      |              |
| FEMA Number       | 2437  |              |
| Melting Point     | -66 °C  |              |
| Boiling Point     | 188 to 189 °C                                 |              |
| Density           | 0.87 g/mL at 25 °C                            |              |
| Flash Point       | 74 °C (closed cup)                            |              |
| Water Solubility  | 0.29 mg/mL                                    |              |

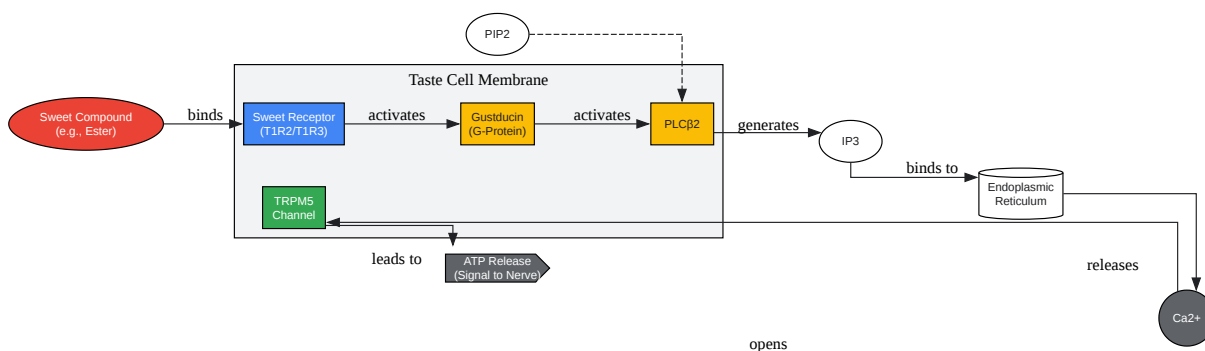
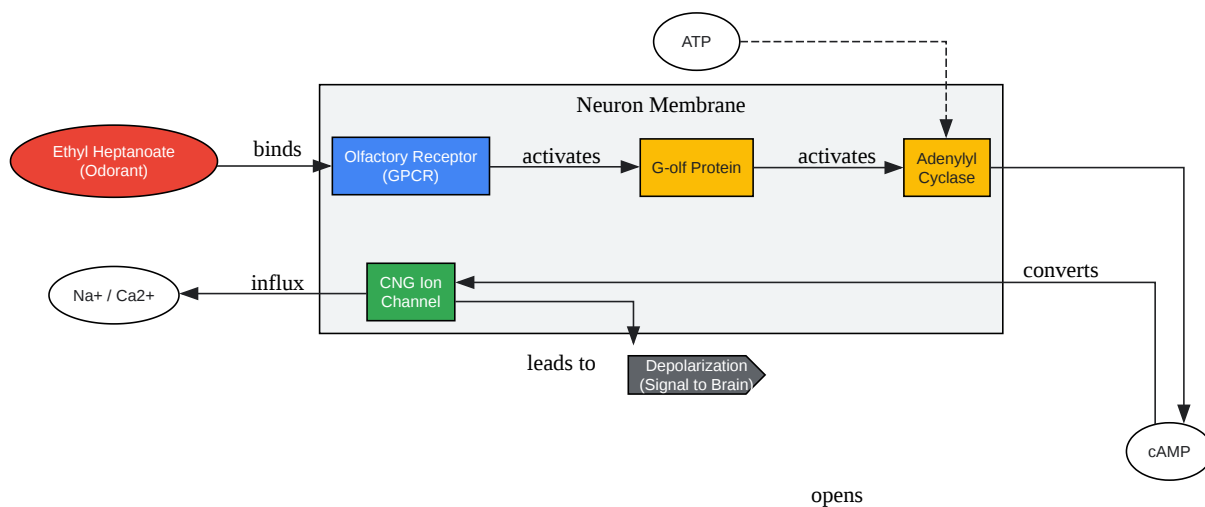
## Olfactory Characteristics

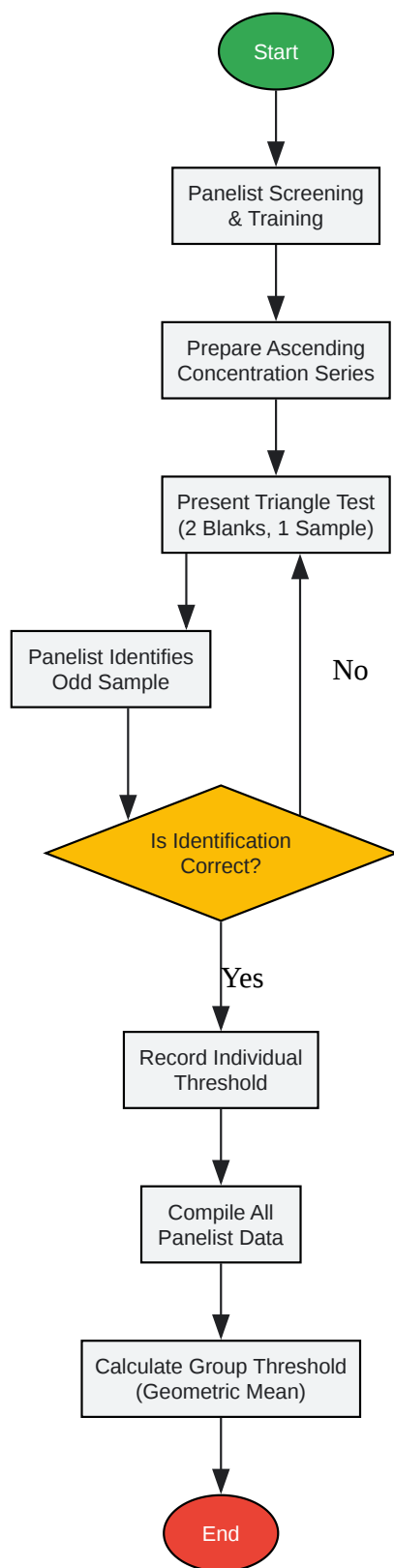
**2.1 Odor Profile** The aroma of **ethyl heptanoate** is predominantly fruity and complex. It is most frequently described as having a fruity odor reminiscent of cognac, with a winy-brandy character. Other common descriptors include grape, pineapple, apple, pear, and berry notes. Its diffusive nature also adds a sense of "juiciness" to flavor and fragrance compositions.

**2.2 Quantitative Olfactory Data** The detection threshold of a compound is the minimum concentration at which it can be perceived by the human senses. For **ethyl heptanoate**, the olfactory threshold is remarkably low, highlighting its potency as an aroma compound.

| Parameter                         | Medium        | Value    | Reference(s) |
|-----------------------------------|---------------|----------|--------------|
| Odor Detection Threshold          | Water         | 2 ppb    |              |
| Odor Detection Threshold          | Water         | 2.2 ppb  |              |
| Substantivity on Smelling Blotter | 100% Solution | 56 hours |              |

**2.3 Olfactory Signaling Pathway** The perception of odorants like **ethyl heptanoate** begins in the olfactory epithelium. The process is initiated when the volatile ester binds to specific Olfactory Receptors (ORs), which are G-protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. This binding event triggers a conformational change in the receptor, activating an associated olfactory-specific G-protein, G-olf. The activated G-olf stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, permitting an influx of Na<sup>+</sup> and Ca<sup>2+</sup> ions. This influx leads to the depolarization of the neuron's membrane, generating a receptor potential that, if strong enough, initiates an action potential that travels to the olfactory bulb in the brain for processing.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethyl heptanoate | 106-30-9 [chemicalbook.com]
- 2. Ethyl heptanoate - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. Do You Know Ethyl Heptanoate? What Are the Effects of Ethyl Heptanoate? - Nanjing Chemical Material Corp. [njchm.com]
- To cite this document: BenchChem. [Olfactory and gustatory characteristics of ethyl heptanoate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153104#olfactory-and-gustatory-characteristics-of-ethyl-heptanoate]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)